

An In-Depth Technical Guide to the Physicochemical Properties of Lenalidomide 5'-piperazine

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Compound of Interest

Compound Name: *Lenalidomide 5'-piperazine*

Cat. No.: *B6177897*

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Abstract

Lenalidomide, an immunomodulatory agent with potent anti-neoplastic and anti-inflammatory properties, serves as a crucial scaffold in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). This technical guide focuses on a key derivative, **Lenalidomide 5'-piperazine**, a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand. This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and an exploration of the fundamental signaling pathways associated with its parent compound, lenalidomide. All quantitative data are presented in structured tables for clarity, and complex biological and experimental workflows are visualized using Graphviz diagrams.

Introduction

Lenalidomide 5'-piperazine is a synthetic derivative of lenalidomide featuring a terminal piperazine moiety. This functional group serves as a versatile chemical handle for the attachment of linkers in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.^[1] The piperazine group allows for straightforward chemical modification, making this compound a valuable building block in targeted protein degradation research.^[1] Understanding the physicochemical properties of this

E3 ligase ligand is paramount for optimizing the design and performance of the resulting PROTACs, as these properties directly influence solubility, cell permeability, and pharmacokinetic profiles.

Physicochemical Properties

Precise experimental data for the physicochemical properties of **Lenalidomide 5'-piperazine** are not readily available in the public domain. Therefore, the following tables present a combination of known molecular properties and computationally predicted values. These predictions offer a valuable starting point for experimental design and drug development efforts.

Identity and General Properties

Property	Value	Source
Chemical Name	3-(1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione	[2]
CAS Number	2222120-31-0	[1]
Molecular Formula	C ₁₇ H ₂₀ N ₄ O ₃	
Molecular Weight	364.83 g/mol (as hydrochloride salt)	
Appearance	Solid, White to off-white	[3]

Predicted Physicochemical Data

The following data were generated using computational prediction tools and should be experimentally verified.

Property	Predicted Value	Method/Tool
Aqueous Solubility	-3.5 (logS)	ALOGPS
pKa (most basic)	8.5	ChemAxon
pKa (most acidic)	12.2	ChemAxon
logP	0.8	XLogP3
Polar Surface Area	87.5 Å ²	

Note: Predicted values are estimates and may differ from experimental results.

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of **Lenalidomide 5'-piperazine**.

Aqueous Solubility Determination (Shake-Flask Method)

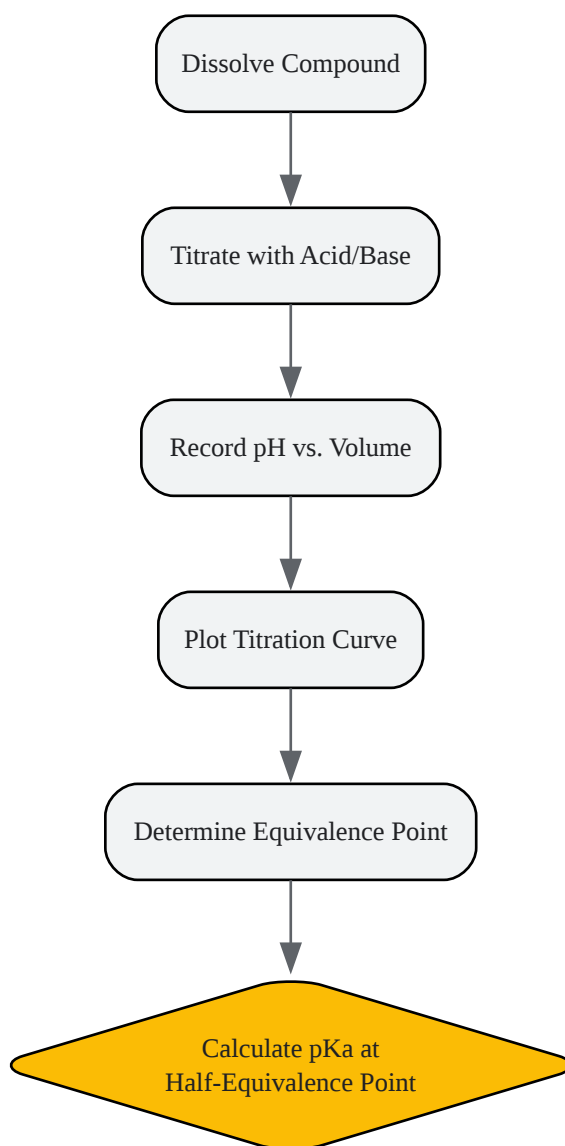
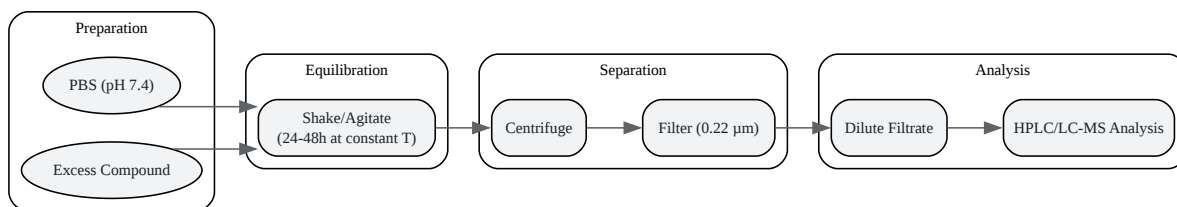
The shake-flask method is the gold standard for determining thermodynamic solubility.

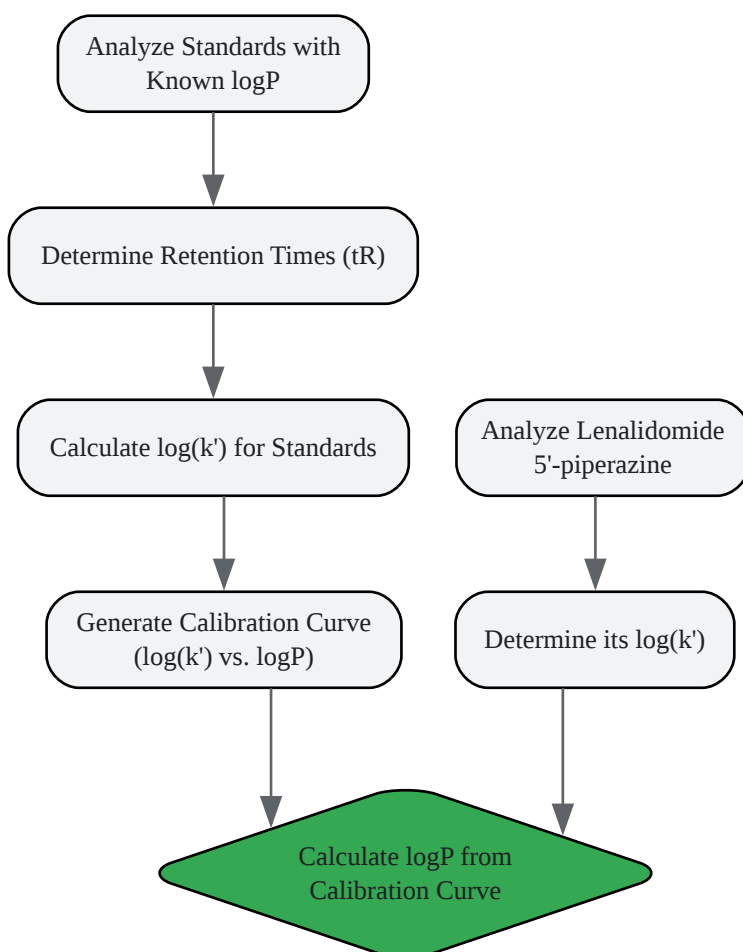
Protocol:

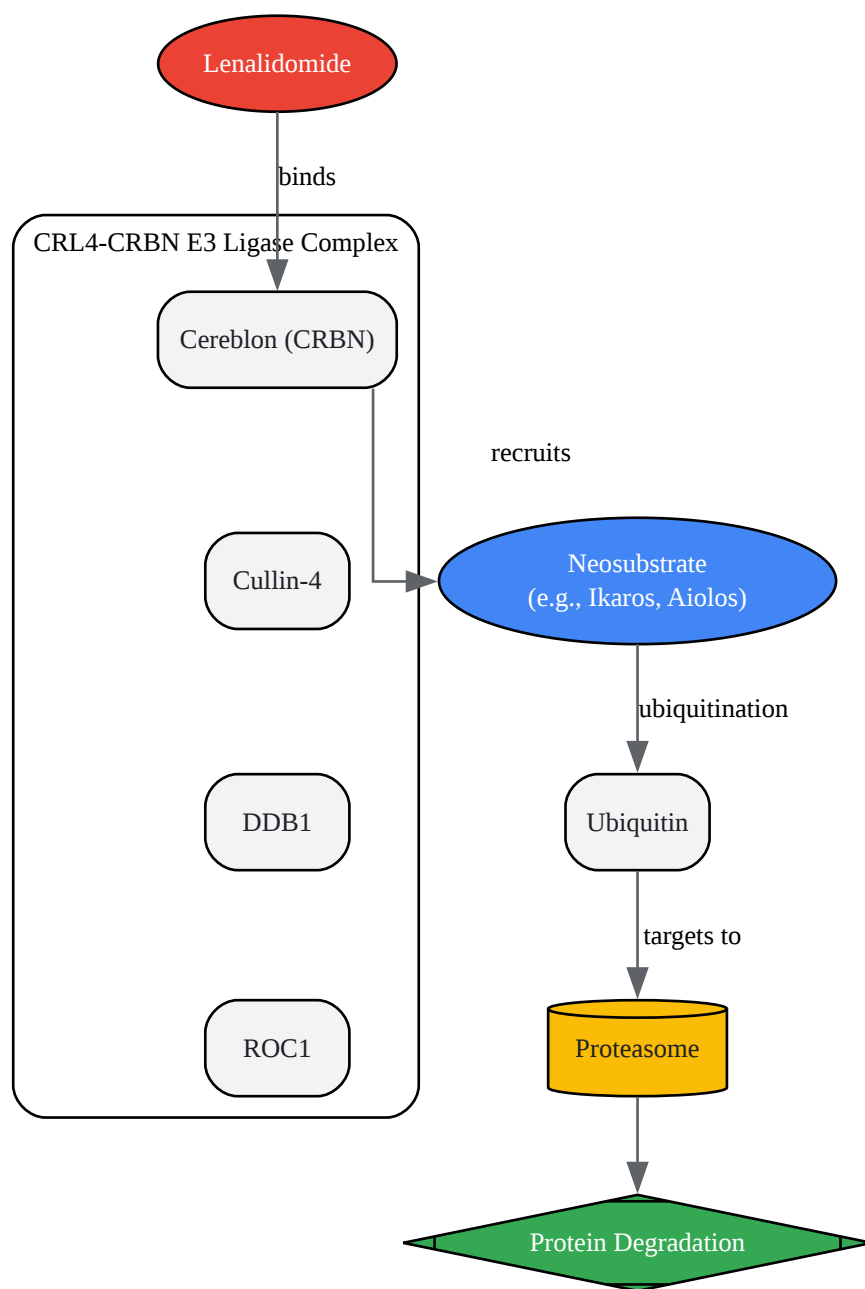
- **Preparation of Saturated Solution:** Add an excess amount of **Lenalidomide 5'-piperazine** to a known volume of phosphate-buffered saline (PBS) at a physiological pH of 7.4 in a sealed glass vial.
- **Equilibration:** Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Separate the undissolved solid from the solution by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
- **Quantification:** Accurately dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water mixture).

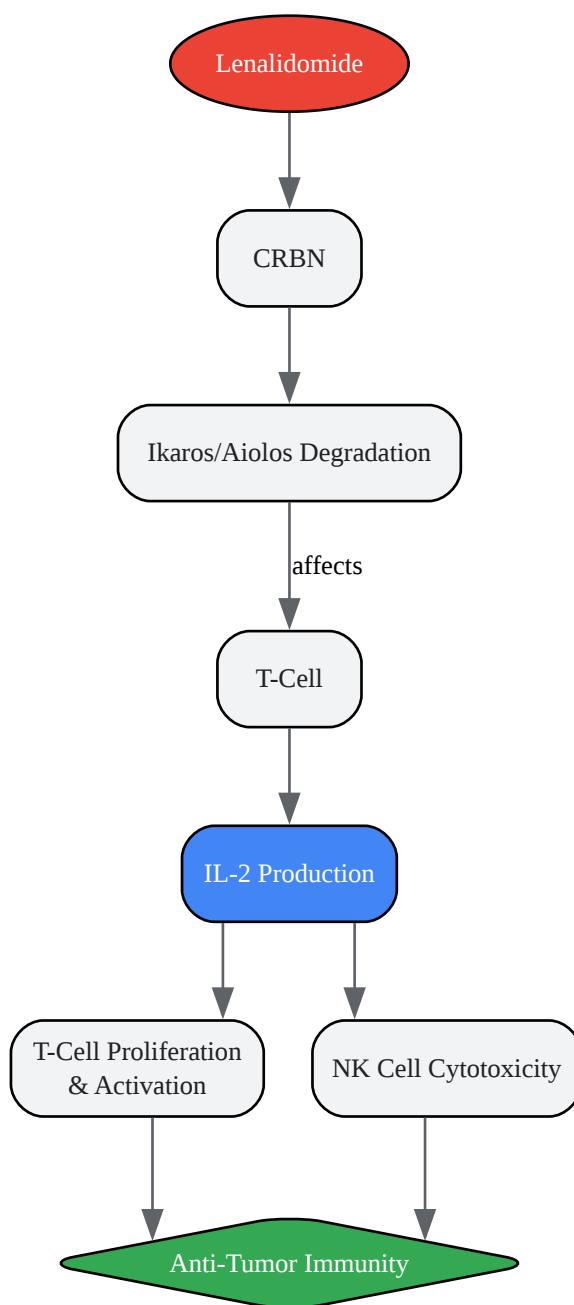
- Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.

Experimental Workflow for Solubility Determination









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